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FLT3 Inhibitors at a Glance

Inhibitor
(Generation/Type)

Key Clinical
Trial & Context

Approved Indication /
Key Setting

Key Efficacy Data Reference

Midostaurin (1st
gen, Type I)

RATIFY
(NCT00651261)

[1] [2]

Newly Diagnosed (ND)
FLT3-mutated AML in

combination with
intensive chemo [2]

Median OS: 74.7
vs 25.6 mos (with

chemo vs
placebo+chemo) [3]

[1] [2] [3]

Gilteritinib (2nd
gen, Type I)

ADMIRAL
(NCT02421939)

[4]

Relapsed/Refractory
(R/R) FLT3-mutated

AML as monotherapy [2]
[4]

Median OS: 9.3 vs
5.6 mos (vs salvage

chemo); CRc rate:
54% vs 22% [4]

[2] [4]

Quizartinib (2nd
gen, Type II)

QuANTUM-First
(NCT02668653)

[2]

Newly Diagnosed (ND)
FLT3-ITD mutated AML

in combination with
intensive chemo [2]

Approved based on
improved OS vs

placebo when
added to chemo

(specific data not in
sources) [2]

[2]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s535430?utm_src=pdf-body
https://www.smolecule.com/products/s535430?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9846716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.996438/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9846716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.996438/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12369923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12369923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12369923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12369923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://www.smolecule.com/products/s535430?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Inhibitor
(Generation/Type)

Key Clinical
Trial & Context

Approved Indication /
Key Setting

Key Efficacy Data Reference

BMF-500
(Covalent,
Investigational)

COVALENT-103

(NCT05918692)
[5]

Relapsed/Refractory
(R/R) Acute Leukemia
(Phase I) [5]

mOS: 3.8 mos (in

heavily pretreated
FLT3m patients

post-gilteritinib &
venetoclax) [5]

[5]

Detailed Efficacy and Trial Context

To understand the data in the table, it's crucial to consider the different patient populations and treatment

settings.

Midostaurin in Newly Diagnosed AML: The landmark RATIFY trial established the efficacy of

midostaurin in newly diagnosed patients. It is used in combination with standard "7+3" induction

chemotherapy and consolidation, followed by maintenance therapy. The significant overall survival

benefit demonstrated in this trial led to its approval for frontline therapy [1] [3]. Its mechanism

involves multi-kinase inhibition, which may contribute to its efficacy but also its toxicity profile [3].

Gilteritinib in Relapsed/Refractory AML: The ADMIRAL trial proved the efficacy of gilteritinib as

a monotherapy in patients with relapsed or refractory FLT3-mutated AML, a population with very

poor prognosis and limited options. Its approval was based on superior overall survival and higher

composite complete remission (CRc) rates compared to salvage chemotherapy [4]. Real-world data

from Italy (n=205) confirms its effectiveness in a clinical practice setting, showing a median OS of

11.0 months and successfully bridging 48% of eligible patients to transplant [4].

Quizartinib: Similar to midostaurin, quizartinib is approved for use in newly diagnosed FLT3-ITD

positive AML in combination with intensive chemotherapy [2]. As a highly selective Type II inhibitor,

it is designed to target FLT3-ITD mutations but is not effective against TKD mutations [3].

Novel Agent BMF-500: This covalent FLT3 inhibitor is currently in early-phase trials. Its notable

activity has been observed in a heavily pretreated population where 100% of efficacy-evaluable

patients had failed prior therapy with gilteritinib and venetoclax. The median overall survival of 3.8

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://investors.biomeafusion.com/news-releases/news-release-details/biomea-fusion-presents-updated-preliminary-clinical-data
https://investors.biomeafusion.com/news-releases/news-release-details/biomea-fusion-presents-updated-preliminary-clinical-data
https://investors.biomeafusion.com/news-releases/news-release-details/biomea-fusion-presents-updated-preliminary-clinical-data
https://investors.biomeafusion.com/news-releases/news-release-details/biomea-fusion-presents-updated-preliminary-clinical-data
https://pmc.ncbi.nlm.nih.gov/articles/PMC9846716/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.996438/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.996438/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12369923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12369923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11966364/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.996438/full
https://www.smolecule.com/products/s535430?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


months in this context is considered encouraging compared to a historical median OS of 2.1 months

for such a high-risk group [5].

Experimental Protocols from Key Trials

For research and development professionals, the methodologies from pivotal trials are as important as the

outcomes.

RATIFY Trial Protocol (Midostaurin):

Design: Randomized, double-blind, placebo-controlled Phase III trial.

Patients: Adults (18-59 years) with newly diagnosed FLT3-mutated AML.
Regimen: Patients received standard cytarabine and daunorubicin induction chemotherapy,

plus either midostaurin (50 mg twice daily) or placebo on days 8-21. Patients in remission
received 4 cycles of high-dose cytarabine consolidation with the same midostaurin/placebo

schedule, followed by up to 12 cycles of maintenance therapy with midostaurin/placebo [1] [3].

ADMIRAL Trial Protocol (Gilteritinib):

Design: Randomized, open-label Phase III trial.
Patients: Adults with relapsed or refractory FLT3-mutated AML (FLT3-ITD or FLT3-TKD).

Regimen: Patients were randomized in a 2:1 ratio to receive either gilteritinib (120 mg once
daily) as monotherapy or investigator-selected salvage chemotherapy. Treatment continued

until patients experienced disease relapse, unacceptable toxicity, or proceeded to
hematopoietic stem cell transplantation [4].

FLT3 Inhibitor Classification and Signaling Pathway

The following diagram illustrates the classification of FLT3 inhibitors and their general mechanism of action

in blocking the constitutively active FLT3 signaling pathway in mutated cells.
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Interpretation and Research Implications

Cross-Trial Comparisons are Limited: The efficacy data for midostaurin and gilteritinib originate
from trials in entirely different patient populations (newly diagnosed vs. relapsed/refractory).

Therefore, the numerical differences in median overall survival (74.7 vs. 9.3 months) reflect the
different disease states and prior treatments, not a direct superiority of one drug over the other.
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Treatment Sequencing is Key: In practice, a patient might receive midostaurin with frontline

chemotherapy and, upon relapse, be treated with gilteritinib. Research into optimal sequencing and
combinations (e.g., with venetoclax) is a very active area [3].

Overcoming Resistance: The development of new agents like BMF-500 highlights the ongoing
challenge of resistance to existing FLT3 inhibitors and the need for novel therapeutic strategies [5] [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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